molecular formula C19H28N4O2 B5586639 9-oxo-N-propyl-8-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide

9-oxo-N-propyl-8-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide

Cat. No. B5586639
M. Wt: 344.5 g/mol
InChI Key: NZPFITJFHKHQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through multiple methods. One approach involves intramolecular spirocyclization of pyridine substrates, indicating a pathway for constructing 3,9-diazaspiro[5.5]undecane derivatives through the activation of pyridine rings and subsequent addition of β-dicarbonyl nucleophiles (Parameswarappa & Pigge, 2011). Another method includes the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acids, showcasing the versatility of synthesis approaches for these compounds (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspirocycles is characterized by their spirocyclic nature, which incorporates nitrogen atoms within the spiro framework. These structures are further elaborated through substitutions at various positions around the spirocenter, influencing the compound's overall chemical behavior and properties. Specific structural characterizations, including single-crystal X-ray diffraction, provide detailed insights into their conformation and spatial arrangement (Zhu, 2011).

Chemical Reactions and Properties

Diazaspirocyclic compounds exhibit a range of chemical reactions, influenced by their unique structural attributes. Their reactivity can be manipulated through various synthetic strategies, leading to the formation of complex molecules with potential biological activities. For instance, the Castagnoli-Cushman reaction demonstrates the enhanced reactivity of certain diazaspirocycles with imines, highlighting their utility in synthetic organic chemistry (Rashevskii et al., 2020).

properties

IUPAC Name

3-oxo-N-propyl-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-2-9-21-18(25)22-11-4-7-19(14-22)8-6-17(24)23(15-19)13-16-5-3-10-20-12-16/h3,5,10,12H,2,4,6-9,11,13-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPFITJFHKHQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.